Product packaging for methyl 5-amino-1H-indazole-3-carboxylate(Cat. No.:CAS No. 660411-95-0)

methyl 5-amino-1H-indazole-3-carboxylate

Cat. No.: B581968
CAS No.: 660411-95-0
M. Wt: 191.19
InChI Key: JDOUJJWUHGQWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Chemical Biology

Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of a vast array of bioactive molecules and approved drugs. sigmaaldrich.comscbt.combeilstein-journals.org Their prevalence stems from their structural diversity and their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. beilstein-journals.org These compounds are integral to the structures of many natural products, including alkaloids, vitamins, and antibiotics, and are a cornerstone of synthetic medicinal chemistry. scbt.comderpharmachemica.com An analysis of FDA-approved pharmaceuticals reveals that a significant majority, estimated to be around 59-75%, feature a nitrogen-containing heterocyclic core, underscoring their profound impact on medicine. scbt.combeilstein-journals.org

The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold". sigmaaldrich.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of a wide range of therapeutic agents. sigmaaldrich.com While relatively rare in nature, synthetic indazole derivatives have attracted immense interest due to their broad spectrum of pharmacological activities. sigmaaldrich.comnih.gov

A key chemical feature of the indazole nucleus is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. sigmaaldrich.comnih.gov The position of the hydrogen atom on the nitrogen of the pyrazole ring defines the tautomer. The 1H-indazole tautomer, which possesses a benzenoid character, is generally the more thermodynamically stable and predominant form compared to the 2H-indazole tautomer with its ortho-quinoid nature. sigmaaldrich.comnih.govresearchgate.net This tautomerism is a critical consideration in the synthesis, reactivity, and biological properties of indazole derivatives, as the substitution pattern can influence which tautomer is favored. nih.gov

In medicinal chemistry, the indazole nucleus is often employed as a bioisostere for other aromatic rings, such as phenol (B47542) and indole (B1671886). Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, such as lipophilicity and metabolic stability, while retaining or improving its biological activity. For instance, replacing a phenol group with an indazole can lead to increased lipophilicity and reduced susceptibility to metabolic breakdown. Furthermore, the indazole moiety is considered a privileged fragment in fragment-based drug discovery (FBDD), a method that uses small molecular fragments to build potent drug candidates.

Overview of Pharmacological Relevance and Broad Biological Activities of Indazole Derivatives

The indazole scaffold is a component of numerous biologically active compounds, with derivatives exhibiting a wide array of pharmacological effects. sigmaaldrich.comiucr.org These include anti-inflammatory, antimicrobial, antiviral, and antitumor activities. sigmaaldrich.comnih.gov Several indazole-based drugs have reached the market, such as:

Niraparib: An anticancer agent for the treatment of various cancers, including ovarian and breast cancer. sigmaaldrich.com

Pazopanib: A tyrosine kinase inhibitor used in cancer therapy. sigmaaldrich.com

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. capotchem.cn

The diverse biological activities of indazole derivatives have solidified their importance in pharmaceutical research and development. iucr.org

Contextualization of Methyl 5-Amino-1H-Indazole-3-Carboxylate within Indazole Chemistry and Applications

This compound is a specific derivative of the indazole scaffold that serves as a valuable synthetic intermediate in medicinal chemistry. Its structure incorporates three key functional groups: an amino group at the 5-position, a methyl group on the 1-position of the indazole ring, and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a site for further chemical modifications, such as acylation or alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation. The 1-methyl substitution fixes the tautomeric form to the 1H-indazole. This compound is a prime example of how the indazole scaffold can be functionalized to create diverse chemical libraries for drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B581968 methyl 5-amino-1H-indazole-3-carboxylate CAS No. 660411-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUJJWUHGQWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651689
Record name Methyl 5-amino-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660411-95-0
Record name Methyl 5-amino-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Utility of Methyl 5 Amino 1h Indazole 3 Carboxylate As a Key Synthetic Intermediate

Role as a Building Block for Novel Pharmaceutical Agents

The indazole nucleus is a core component of numerous therapeutic agents, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Methyl 5-amino-1H-indazole-3-carboxylate serves as an ideal starting point for creating new pharmaceutical candidates due to the versatility of its amino and carboxylate functionalities, which can be readily modified to optimize binding to biological targets.

Precursor in Anticancer Compound Development

The indazole framework is integral to several commercially available anticancer drugs. nih.gov The utility of this compound as a precursor is highlighted by its role in the synthesis of novel N-phenylindazolyl diarylureas, which have shown potential as anticancer agents. googleapis.com In these syntheses, the amino group of the indazole can be acylated or used in coupling reactions to build larger molecular structures.

Research has demonstrated that derivatives built upon the indazole scaffold exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of synthesized 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One such derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while also displaying good selectivity over normal cells. nih.gov Similarly, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the growth of numerous neoplastic cell lines at sub-micromolar concentrations. researchgate.net These findings underscore the importance of the amino-indazole scaffold, for which this compound is a key building block, in generating potent and selective anticancer compounds.

Table 1: Anticancer Activity of Indazole Derivatives

Compound Cancer Cell Line Activity (IC₅₀) Source
Compound 6o K562 (Chronic Myeloid Leukemia) 5.15 µM nih.gov
Compound 6o HEK-293 (Normal Cell) 33.2 µM nih.gov
Compound 10d/e SR (Leukemia) < 1 µM (as low as 0.0153 µM) researchgate.net

Intermediate in Antimicrobial and Anti-inflammatory Agent Synthesis

Indazole derivatives are recognized for their potential as antimicrobial and anti-inflammatory agents. nih.govnih.gov The core structure is a key component in compounds designed to combat infectious diseases and inflammatory conditions. Research into novel 1H-indazole compounds has been pursued to develop potent anti-inflammatory agents, with some analogs showing significant binding results with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

The synthesis of various substituted indazoles has yielded compounds with notable anti-bacterial and anti-inflammatory properties. nih.gov For example, the non-steroidal anti-inflammatory drug Benzydamine features an indazole core. nih.gov The presence of the amino group on the this compound scaffold provides a convenient handle for generating libraries of new derivatives. nih.gov These libraries can then be screened for enhanced antimicrobial or anti-inflammatory efficacy, making the parent compound a crucial starting material in the discovery of new therapeutics for these conditions.

Building Block for Kinase Inhibitor Design

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov The indazole scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors, which are a major class of targeted therapies. nih.gov Several clinically approved kinase inhibitors, such as Axitinib and Pazopanib, are based on the indazole structure.

This compound is an excellent starting point for creating such inhibitors. The 3-aminoindazole moiety, which can be derived from the 3-carboxylate, is known to interact effectively with the hinge region of the kinase ATP-binding site. nih.gov Modifications at the 5-amino position can be used to achieve selectivity and potency. For example, structure-guided design has led to 1H-indazole derivatives that show strong potency against epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer drug resistance. nih.gov One such compound demonstrated IC₅₀ values of 5.3 nM and 8.3 nM against EGFR T790M and EGFR kinases, respectively. nih.gov

Table 2: Activity of Indazole-Based Kinase Inhibitors

Compound Target Kinase Activity (IC₅₀) Source
Compound 109 EGFR T790M 5.3 nM nih.gov
Compound 109 EGFR 8.3 nM nih.gov

Applications in Agrochemical Synthesis

The utility of the indazole scaffold extends beyond pharmaceuticals into the development of modern agrochemicals. The structural features of this compound make it an attractive intermediate for creating new active ingredients for crop protection and enhancement.

Development of Pesticides and Herbicides

Indazole derivatives have been successfully developed as pesticides, including insecticides, fungicides, and miticides. googleapis.com They offer a route to novel modes of action, which is crucial for managing resistance to existing agrochemicals. Patents describe the use of indazole compounds for controlling invertebrate pests like arthropods in both agricultural and non-agricultural settings. google.com

The synthesis of new pesticides often involves modifying core heterocyclic structures like indazole. globethesis.com By using this compound as a starting point, chemists can introduce a variety of functional groups through reactions at the amino and ester sites to optimize pesticidal activity and spectrum. For example, specific indazole-carboxamide derivatives have been identified as having insecticidal properties. googleapis.com

Design of Plant Growth Regulators

Beyond crop protection, indazole derivatives have found application as plant growth regulators. globethesis.com Research has shown that esters of 1H-indazole-3-carboxylic acid and their related carboxamides possess plant growth regulating activity. googleapis.com Specifically, certain indazole compounds can promote root growth and enhance the absorption of moisture. globethesis.com

Conversely, other derivatives, such as 3-aryl-1H-indazoles synthesized from indazole precursors, have been shown to act as growth inhibitors for the roots and shoots of crops like wheat and sorghum, particularly at higher concentrations. researchgate.net This dual potential for growth promotion or inhibition makes the indazole scaffold a versatile tool for developing sophisticated products that can manage plant development according to agricultural needs. The reactive sites on this compound provide the chemical handles needed to synthesize and fine-tune these regulatory activities.

Employment in Chemical Biology for Molecular Probe Design

The indazole scaffold is increasingly being explored for the development of molecular probes, which are essential tools for visualizing and understanding biological processes in living systems. nih.gov While specific applications of this compound in this area are still emerging, the inherent fluorescence of some indazole derivatives makes them attractive candidates for creating novel sensors. rsc.org

Research into related heterocyclic systems provides a strong rationale for the future use of this compound in probe design. For instance, various heterocyclic compounds are used to create fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment. nih.gov The amino and carboxylate groups on this compound offer ideal sites for attaching fluorophores or recognition moieties, which are key components of molecular probes.

The development of aggregation-induced emission (AIE) materials from indole (B1671886) and indazole derivatives highlights the potential for creating highly fluorescent probes. rsc.org These materials exhibit enhanced fluorescence in an aggregated state, a desirable property for bioimaging applications. By functionalizing the indazole core of this compound with appropriate AIE-active groups, it may be possible to design novel probes for sensitive and specific detection of biological targets.

Emerging Applications in Materials Science

The unique electronic and structural properties of indazole derivatives are paving the way for their use in advanced materials. While the specific application of this compound in this field is a nascent area of research, the broader class of indazole compounds has shown promise in several areas of materials science.

One of the notable applications of indazole derivatives is as corrosion inhibitors for various metals. researchgate.net The nitrogen atoms in the indazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. The amino and carboxylate groups of this compound could further enhance this protective effect through additional interactions with the metal surface.

Furthermore, heterocyclic compounds, including imidazoles which are structurally related to indazoles, are being investigated for their use in organic electronic devices such as organic light-emitting diodes (OLEDs). google.comresearchgate.net These compounds can serve as host materials or emitters in the emissive layer of OLEDs. The ability to tune the electronic properties of the indazole ring through substitution makes this compound a potential candidate for the synthesis of novel materials for organic electronics. mdpi.com

The development of functional materials from indazole derivatives is an active area of research, with potential applications in polymers and coatings. chemimpex.com The reactivity of the amino and carboxylate groups in this compound allows for its incorporation into polymer chains or as a cross-linking agent to create materials with tailored properties.

Computational and Theoretical Investigations of Indazole Based Compounds

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a critical component in structure-based drug design, offering insights into the binding energetics and the key intermolecular interactions that stabilize the ligand-protein complex.

For methyl 5-amino-1H-indazole-3-carboxylate, molecular docking studies can predict how its distinct functional groups engage with the active site of a protein. The indazole ring itself is a versatile pharmacophore. Like an indole (B1671886), its NH group can serve as a hydrogen bond donor, while an additional nitrogen atom can act as a hydrogen bond acceptor, potentially improving affinity for a target protein. pharmablock.com This dual hydrogen-bonding capability allows indazoles to mimic the interactions of other chemical groups, such as phenols, by forming hydrogen bonds with key residues like aspartate and glutamate (B1630785) in a protein's binding pocket. pharmablock.com

Docking models of various indazole derivatives have successfully predicted their binding modes. For instance, studies on 1H-indazole derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed that the indazole motif forms effective interactions with the heme ferrous ion and nearby hydrophobic pockets. nih.gov Similarly, in the context of kinase inhibition, the indazole scaffold is known to form pivotal interactions with hinge-region residues. pharmablock.com Structure-guided design efforts for inhibitors of epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2) have also relied on docking to rationalize the activity of indazole-based compounds. nih.gov

The binding mode of this compound would be governed by these principles. The 5-amino group and the indazole NH can act as hydrogen bond donors, while the carbonyl oxygen of the ester and the pyrazole (B372694) nitrogen can act as acceptors. The aromatic ring system can further participate in hydrophobic and π-π stacking interactions. nih.gov

Table 1: Examples of Key Interactions for Indazole Scaffolds from Docking Studies

Target ProteinInteracting Residues/MoietiesType of InteractionReference
D1 Receptor Antagonist TargetAsp382, Glu288Hydrogen Bonding pharmablock.com
Indoleamine 2,3-dioxygenase 1 (IDO1)Heme Ferrous Ion, Hydrophobic PocketsCoordination, Hydrophobic nih.gov
Epidermal Growth factor receptor (EGFR)Kinase Hinge RegionHydrogen Bonding nih.gov
p38α Mitogen-Activated Protein KinaseNot SpecifiedBalanced Activity acs.org
Pyrazole Ring (General)Inversion-related DimersN—H⋯N Hydrogen Bonds nih.goviucr.org

This compound can serve as a valuable building block or fragment in computational screening campaigns to discover novel inhibitors. Indazoles are frequently employed in fragment-based drug discovery (FBDD) and high-throughput virtual screening (HTVS). pharmablock.comnih.gov In these approaches, large chemical libraries are computationally screened against a biological target to identify initial "hits."

A common strategy involves using a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For example, in a search for novel lipoxygenase inhibitors, a pharmacophore model was generated and used to screen a library of compounds, leading to the identification of active indazole carboxamides. nih.gov Another study successfully used diversity-based high-throughput virtual screening (D-HTVS) against the ChemBridge library to identify a novel dual inhibitor for EGFR and HER2 kinases. nih.gov Given that this compound contains the key features of a kinase hinge-binder, it could be a promising candidate in virtual screens for novel kinase inhibitors.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Before a compound can become a viable drug candidate, its pharmacokinetic profile must be evaluated. In-silico ADMET prediction provides early-stage assessment of a molecule's potential drug-likeness. These computational models can predict a range of properties, including solubility, lipophilicity (LogP), cell permeability, and potential for metabolism.

For indazole-based compounds, ADMET modeling is crucial. Research has shown that strategic chemical modifications, such as replacing a metabolically vulnerable phenol (B47542) group with an indazole, can significantly improve pharmacokinetic properties and oral bioavailability. pharmablock.com Indazoles tend to be less susceptible to both Phase I and Phase II metabolism compared to phenols. pharmablock.com Computational tools like ProTox-II can be used to predict toxicological parameters, such as oral LD50 values. plos.org While specific experimental ADMET data for this compound is not publicly available, predictive models can be used to estimate its properties based on its structure. Properties such as the predicted octanol-water partition coefficient (XlogP) and collision cross-section (CCS) can be calculated to inform its likely behavior.

Table 2: Predicted Physicochemical and ADMET-Related Properties for Indazole Carboxylates Note: These values are for structurally related compounds and serve as an illustration of predictable parameters. Data for the specific title compound is not available.

CompoundMolecular FormulaPredicted XlogPPredicted CCS ([M+H]+, Ų)Reference
Methyl 3-amino-1H-indazole-5-carboxylateC9H9N3O21.1138.0 uni.lu
Methyl 6-amino-1H-indazole-3-carboxylateC9H9N3O21.1138.0 uni.lu

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure of a molecule. These methods can be used to calculate properties that govern chemical reactivity and molecular recognition, such as molecular orbital energies and electrostatic potential.

The reactivity of a molecule is fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

For indazole derivatives, DFT calculations can optimize the molecular geometry and determine these electronic properties. A study on benomyl (B1667996) and related heterocyclic compounds, including one with the same molecular formula as this compound (C9H9N3O2), calculated various global reactivity descriptors. nih.gov These descriptors, such as the HOMO-LUMO gap and the global electrophilicity index (ω), quantify the molecule's reactivity. A lower HOMO-LUMO gap suggests higher reactivity, while the electrophilicity index indicates the ability of the molecule to act as an electrophile. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a C9H9N3O2 Structure (Data from a theoretical study on related heterocyclic compounds)

ParameterDescriptionCalculated ValueReference
E(HOMO)Energy of Highest Occupied Molecular Orbital-5.714 eV nih.gov
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-0.214 eV nih.gov
Energy Gap (ΔE)E(LUMO) - E(HOMO)5.500 eV nih.gov
Electronegativity (χ)Tendency to attract electrons2.964 nih.gov
Global Hardness (η)Resistance to change in electron distribution2.750 nih.gov
Global Electrophilicity Index (ω)Propensity to accept electrons1.59 nih.gov

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution across a molecule's surface. It is highly effective for predicting how a molecule will interact with other molecules, particularly in biological recognition processes. nih.gov The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, an MESP map would reveal the sites most likely to participate in intermolecular interactions.

Negative Potential (Red): These regions would be concentrated around the most electronegative atoms, primarily the oxygen of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. These sites are prime hydrogen bond acceptors. nih.gov

Positive Potential (Blue): These regions would be localized on the hydrogen atoms of the 5-amino group and the indazole N-H group, identifying them as strong hydrogen bond donors. researchgate.net

Zero Potential (Green): The carbon backbone and aromatic ring would likely show near-neutral potential, indicating regions that would favor hydrophobic or van der Waals interactions. nih.gov

By providing a visual guide to the molecule's reactive and interactive sites, MESP analysis is crucial for understanding its binding preferences and for refining the design of new derivatives with enhanced target affinity.

Tautomerization Dynamics and Energetics of Indazole Systems

The phenomenon of tautomerism is a critical aspect of the chemistry of indazole and its derivatives, significantly influencing their synthesis, reactivity, and biological properties. nih.gov Annular prototropic tautomerism in indazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net Computational and theoretical investigations have been instrumental in elucidating the dynamics and energetics of this process.

Theoretical estimations concerning the annular tautomerism of various NH-indazoles have generally concluded that the 1H-tautomer is the most stable form. mdpi.com However, in certain substituted indazoles, the 2H-tautomer has been found to be more stable. mdpi.com The relative stability of these tautomers is a key determinant of the compound's behavior in different chemical environments. Thermodynamic internal energy calculations have consistently pointed to the 1H-indazole as the predominant and more stable form over the 2H-indazole. nih.gov

Computational studies employing various levels of theory, from semi-empirical AM1 to density functional theory (DFT) with basis sets like B3LYP/6-31G, have been successfully used to establish the most stable tautomer, with results often aligning well with experimental data. mdpi.comnih.gov For instance, in studies of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, both AM1 and B3LYP/6-31G calculations yielded similar results regarding the stability of the tautomeric forms, corroborating experimental findings. mdpi.com

The tautomerism of amino-substituted indazoles, such as this compound, is also governed by these principles. While specific computational data for this exact molecule is not extensively available in the provided context, the general principles of indazole tautomerism can be applied. The presence of the amino group at the 5-position and the methyl carboxylate at the 3-position can influence the electronic distribution within the heterocyclic ring and, consequently, the relative energies of the 1H and 2H tautomers.

DFT studies on related amino-substituted heterocyclic systems have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net Solvation effects can also play a role, sometimes shifting the tautomeric preference. researchgate.net For indazole systems, the solvent can influence the dipole moment and the energy difference between tautomers. mdpi.com

The following tables present representative computational data from studies on indazole and its derivatives, illustrating the relative energies of different tautomers.

Table 1: Calculated Relative Energies of Indazole Tautomers (Gas Phase)

CompoundMethodTautomerRelative Energy (kcal/mol)
IndazoleDFT/B3LYP1H-Indazole0.00
IndazoleDFT/B3LYP2H-Indazole4.80
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 1H-Tautomer0.00
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G2H-Tautomer2.39
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 1H-Tautomer0.45
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G2H-Tautomer0.00

This table is generated based on data reported for indazole and its derivatives in computational studies. The values serve as illustrative examples of the energy differences typically observed between tautomers.

Table 2: Calculated Dipole Moments of Indazole Tautomers

CompoundMethodTautomerDipole Moment (Debye)
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 1H-Tautomer2.1
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G2H-Tautomer4.3
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G 1H-Tautomer2.1
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-oneB3LYP/6-31G2H-Tautomer4.4

This table is generated based on data reported for substituted indazoles in computational studies. The dipole moments can influence the solubility and interactions of the tautomers in polar solvents. mdpi.com

In the case of this compound, it is expected that the 1H-tautomer is the more stable form, consistent with the general trend for indazoles. nih.gov However, a detailed computational study specifically on this molecule would be necessary to definitively determine the energetic landscape of its tautomerization process.

Future Directions and Therapeutic Perspectives for Methyl 5 Amino 1h Indazole 3 Carboxylate

Development of Next-Generation Indazole-Based Therapeutics

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved drugs and numerous compounds in clinical trials. nih.govmdpi.com This success provides a strong foundation for the development of next-generation therapeutics derived from precursors like methyl 5-amino-1H-indazole-3-carboxylate. The structural versatility of the indazole nucleus allows for the creation of derivatives with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties. nih.govresearchgate.net

Several successful kinase inhibitors feature the indazole structure, such as Pazopanib, Axitinib, and Entrectinib, which are used in cancer therapy. pnrjournal.comrsc.org Future efforts are focused on designing novel indazole derivatives that can overcome drug resistance, improve selectivity, and target new disease pathways. Researchers are actively exploring modifications of the indazole core to develop potent inhibitors for various therapeutic areas, including neurodegenerative diseases and infectious diseases. researchgate.netnih.gov For example, specific derivatives have shown promise as inhibitors of bacterial peptidoglycan synthesis, presenting a potential new class of antibiotics. nih.gov

Exploration of Novel and Sustainable Synthetic Methodologies

The growing importance of indazole derivatives has spurred research into more efficient, cost-effective, and environmentally friendly synthetic methods. nih.gov Traditional synthetic routes are being replaced by modern, catalyst-based approaches that offer higher yields and selectivity. benthamdirect.comingentaconnect.com

Key areas of exploration include:

Metal-Catalyzed Reactions: Ligand-free palladium-catalyzed C-H amination is one advanced method used to construct the 1H-indazole core. nih.gov

Metal-Free Synthesis: To reduce environmental impact, metal-free catalyzed processes are being developed, such as using iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for direct aryl C-H amination. nih.gov

Green Chemistry: The principles of green chemistry are being integrated into indazole synthesis, focusing on reducing waste, using less hazardous reagents, and improving energy efficiency. benthamdirect.comnih.gov These approaches are crucial for the large-scale, sustainable production of indazole-based active pharmaceutical ingredients.

Advanced Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Modern drug discovery relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). For indazole derivatives, SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov By systematically modifying different positions on the indazole ring, medicinal chemists can fine-tune the compound's interaction with its biological target. nih.govnih.gov

Rational drug design, aided by computational tools, is accelerating the development of new indazole-based therapeutics. nih.govnih.gov Techniques like molecular docking and structure-based drug design (SBDD) allow scientists to visualize how a derivative binds to its target protein, guiding the design of more effective inhibitors. nih.govresearchgate.net For instance, SAR analysis of indazole-based diarylurea derivatives revealed that the N position of a central pyridine ring played a key role in antiproliferative activity, guiding further optimization. nih.gov Similarly, structure-guided design has been successfully used to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Identification and Validation of New Biological Targets for Indazole Derivatives

The broad bioactivity of the indazole scaffold suggests its potential to modulate a wide range of biological targets. nih.govresearchgate.net While kinases are the most prominent targets for approved indazole drugs, ongoing research has identified numerous other potential targets for new therapeutic interventions. nih.gov Target identification and validation are crucial steps to ensure that modulating a specific target will have a therapeutic effect on a disease. technologynetworks.com

New biological targets for indazole derivatives are continuously being identified and validated across various disease areas. These efforts expand the therapeutic potential of this versatile scaffold beyond its established roles.

Target ClassSpecific TargetTherapeutic AreaFindingCitation
KinasesFGFR1, DDR2Oncology (Lung Squamous Cell Carcinoma)3-substituted indazole derivatives were optimized as dual inhibitors, with compound 11k showing profound anti-tumor efficacy in vivo. nih.gov
KinasesPim-1, Pim-2, Pim-3 (pan-Pim kinases)OncologyA synthesized 1H-indazole derivative (82a) showed potent activity against all three Pim kinases with IC50 values in the nanomolar range (0.4, 1.1, and 0.4 nM, respectively). nih.gov
KinasesPhosphoinositide-dependent kinase-1 (PDK1)OncologyA fragment-based approach led to 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives with potent PDK1 inhibitory activity (IC50 values of 80 and 90 nM). nih.gov
KinasesAurora kinasesOncologyNovel amide derivatives of indazole were identified as inhibitors of Aurora kinases. nih.gov
KinasesJun N-terminal kinase (JNK)Inflammatory Diseases, OncologyIndazole derivatives have been specifically designed and disclosed as selective inhibitors of the JNK pathway. google.com
EnzymesGlutamate (B1630785) RacemaseInfectious Disease (Tuberculosis)Indazole derivatives were developed as potent inhibitors of this key bacterial enzyme, showing activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov
ProteasesUbiquitin Specific Protease 7 (USP7)OncologyFragment-based lead discovery identified indazole derivatives that inhibit USP7, leading to decreased cancer cell viability. nih.gov

Integration into Multi-Target Drug Discovery Approaches

Complex diseases like cancer often involve multiple redundant signaling pathways, which can lead to resistance when drugs target only a single protein. Multi-target drug discovery aims to address this by designing single molecules that can modulate several disease-relevant targets simultaneously. nih.govresearchgate.net The indazole scaffold is well-suited for this approach due to its ability to be functionalized in multiple ways, allowing for the creation of compounds that can fit into the binding sites of different proteins.

Researchers have successfully designed indazole derivatives as multi-target inhibitors. For example, compounds have been developed that concurrently inhibit multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, Tie-2, and EphB4. nih.gov Another study focused on the dual inhibition of FGFR1 and DDR2 for the treatment of lung squamous cell carcinoma, leading to a promising candidate with significant in vivo anti-tumor efficacy. nih.gov

Emerging Roles in Non-Pharmaceutical Applications (e.g., Agrochemicals, Materials Science)

While the primary focus of indazole research is pharmaceutical, the unique properties of these compounds are leading to their exploration in other fields. This compound and its derivatives are being investigated for their potential in agrochemical and materials science applications. chemimpex.commyskinrecipes.com

In agriculture, the antifungal properties of certain indazole derivatives are of particular interest. nih.gov Studies have shown that specific N-phenyl-benzamide derivatives containing the indazole scaffold exhibit high antifungal activity against significant plant pathogens, including Pythium aphanidermatum and Rhizoctonia solani. nih.gov This suggests a potential role in developing new fungicides to protect crops and improve yields. chemimpex.com The utility of indazoles as intermediates for pesticides and dyes is also recognized. Further research may uncover applications in materials science, leveraging the stable heterocyclic structure of the indazole core. benthamdirect.com

Q & A

Q. How can researchers address discrepancies between theoretical and experimental spectral data?

  • Resolution steps :

NMR simulation : Use MestReNova to simulate spectra and compare with experimental δ values.

Dynamic effects : Account for solvent relaxation and tautomerism in DMSO-d₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.